molecular formula C11H7N3OS B6341729 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1035818-94-0

3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B6341729
CAS No.: 1035818-94-0
M. Wt: 229.26 g/mol
InChI Key: ZQOQBORMNXVTCA-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a key chemical intermediate in medicinal chemistry research, built on a versatile pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is recognized for its broad spectrum of biological activities and is a privileged structure in the development of targeted protein kinase inhibitors for cancer therapy . The specific value of this carbaldehyde derivative lies in its functional groups, which allow for further structural elaboration to create diverse libraries of compounds for biological screening. Recent studies have utilized this core structure to develop novel fluorinated pyrazolo[1,5-a]pyrimidines. These derivatives are then subjected to in vitro evaluation against a range of viruses, including Coxsackie virus B4 (COXB4), Rift Valley Fever virus (RVF), and Vesicular Stomatitis Virus (VSV) . The aldehyde group is a critical reactive handle for synthesis, enabling condensation reactions with various reagents such as aromatic aldehydes and isatin to generate new molecular entities with potential antiviral properties . As such, this compound is an essential building block for researchers working in antiviral drug discovery and the synthesis of novel heterocyclic compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-7-8-4-12-11-9(5-13-14(11)6-8)10-2-1-3-16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOQBORMNXVTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with an appropriate aldehyde and a hydrazine derivative under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde serves as a crucial scaffold in drug discovery. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Studies indicate that the compound and its derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, research has shown that modifications to the aldehyde group can enhance its activity against various cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections. In vitro assays demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Biological Applications

Research into the biological applications of this compound has revealed several promising avenues:

  • Enzyme Inhibition : The compound is being studied for its ability to inhibit specific enzymes linked to disease progression. For instance, it has shown potential in inhibiting kinases involved in cancer signaling pathways, which may lead to new therapeutic strategies.
  • Neurodegenerative Diseases : Preliminary studies suggest that this compound might inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. This inhibition could pave the way for developing treatments aimed at preventing or slowing neurodegeneration.

Materials Science

In addition to biological applications, 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is also being explored in materials science:

  • Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films has been investigated for use in organic light-emitting diodes (OLEDs).

Case Study 1: Anticancer Activity

A study conducted on various derivatives of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde demonstrated enhanced anticancer activity against human breast cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly improved cytotoxicity compared to the parent compound.

Case Study 2: Neuroprotective Effects

In vitro assays were performed to assess the neuroprotective effects of the compound against amyloid-beta-induced toxicity in neuronal cells. The results showed that treatment with the compound reduced amyloid fibril formation and improved cell viability, suggesting potential therapeutic benefits in Alzheimer's disease models.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrazolo[1,5-a]pyrimidine moieties can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Key Features Potential Applications References
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde Thiophen-2-yl (position 3), CHO (position 6) Sulfur-rich heterocycle, reactive aldehyde Drug intermediates, anticancer agents (hypothesized) N/A
3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde Pyridin-4-yl (position 3), CHO (position 6) Nitrogen-rich heterocycle, polar pyridine Pharmaceutical synthesis
7-Amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CF₃ (position 2), NH₂ (position 7), CHO (position 6) Electron-withdrawing CF₃, nucleophilic NH₂ Anticancer agents
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives Ethylsulfonyl-pyridine (position 5) Sulfonyl group, pyridine moiety Pesticides, insecticides
Diazenyl-sulfonamide pyrazolopyrimidines (e.g., 3a) Diazenyl, sulfonamide groups Conjugated azo bonds, sulfonamide Anticancer (liver, breast)
Key Observations:
  • Reactivity : The carbaldehyde group is common across analogues, enabling Schiff base formation or nucleophilic additions. However, the CF₃ group in may reduce solubility, while the sulfonamide in enhances hydrophilicity.
  • Biological Activity :
    • Diazenyl-sulfonamide derivatives (e.g., 3a) exhibit marked antiproliferative activity against liver and breast cancer cells .
    • Ethylsulfonyl-pyridine derivatives are optimized for pesticidal applications, highlighting the role of substituents in dictating application domains .

Biological Activity

3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a pyrazolo[1,5-a]pyrimidine core with a thiophene ring and an aldehyde group, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula : C11_{11}H7_7N3_3OS
  • Molecular Weight : 229.26 g/mol
  • CAS Number : 1035818-94-0

The biological activity of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is primarily attributed to its ability to inhibit specific enzymes and receptors, modulating critical biological pathways. The thiophene and pyrazolo[1,5-a]pyrimidine moieties can engage in various interactions such as hydrogen bonding and π-π stacking with biological targets, enhancing their efficacy as potential therapeutic agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. For instance, a study evaluated several pyrazole derivatives, including 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, against various pathogens. The results indicated significant activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most potent derivatives .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde0.22 - 0.25-Bactericidal
Compound 4a--Fungicidal
Compound 5a--Bactericidal
Compound 7b--Bactericidal

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise as a lead compound in drug discovery targeting specific cancer-related pathways. The structure allows for interaction with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation .

Case Studies

  • In Vitro Studies : A study highlighted the effectiveness of various pyrazole derivatives in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating infections associated with biofilms .
  • Cancer Research : Another investigation focused on the inhibition of CDK activity by compounds similar to 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, suggesting that modifications to the pyrazolo structure can enhance selectivity and potency against cancer cells .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde?

The synthesis typically involves multi-step pathways, leveraging cyclization and functionalization strategies. For example:

  • Cyclization of thiophene-containing precursors : Acidic conditions (e.g., HCl or H₂SO₄) promote the formation of the pyrazolo[1,5-a]pyrimidine core. Thiophen-2-yl aldehydes or ketones can react with pyrazole derivatives to assemble the fused heterocyclic system .
  • Diazonium coupling : Introducing the thiophene moiety via diazonium salt intermediates, followed by condensation with pyrimidine precursors, is a validated approach for regioselective substitution .
  • Carbaldehyde introduction : Oxidation of a hydroxymethyl group at position 6 or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) can yield the aldehyde functionality .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₁H₈N₃OS requires m/z 230.0385).
  • X-ray crystallography : Resolves tautomeric ambiguities in the pyrazolo-pyrimidine core, particularly when electron-withdrawing groups (e.g., carbaldehyde) influence ring hybridization .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final cyclization step?

  • Temperature control : Cyclization reactions often require precise heating (e.g., 80–100°C) to balance reaction rate and side-product formation. Lower temperatures (<60°C) may stall the reaction, while excessive heat (>120°C) promotes decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, whereas protic solvents (e.g., ethanol) may improve selectivity for the desired product .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) can accelerate cyclization. Trial optimization via DoE (Design of Experiments) is recommended .

Advanced: How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

  • Tautomeric equilibria : The pyrazolo[1,5-a]pyrimidine system can exhibit tautomerism between 1H- and 3H-forms, altering NMR splitting patterns. Variable-temperature NMR or 2D experiments (e.g., HSQC, NOESY) clarify dynamic equilibria .
  • Impurity profiling : LC-MS or preparative TLC isolates minor components. For example, residual starting materials (e.g., thiophene-2-carboxaldehyde) may co-elute with the product, mimicking signal splitting .

Advanced: What strategies enhance the compound’s utility in structure-activity relationship (SAR) studies?

  • Functional group diversification : The carbaldehyde group enables:
    • Schiff base formation : React with primary amines to generate imine derivatives for SAR screening .
    • Reductive amination : Convert to aminomethyl intermediates for probing steric/electronic effects .
  • Thiophene modification : Replace the thiophen-2-yl group with other heterocycles (e.g., furan, pyrrole) to assess π-stacking or H-bonding contributions to bioactivity .

Advanced: How do substituents at the pyrazolo-pyrimidine core influence electronic properties and reactivity?

  • Electron-withdrawing groups (EWGs) : The carbaldehyde at position 6 increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., Grignard additions at position 7) .
  • Thiophene effects : The sulfur atom enhances π-conjugation, stabilizing charge-transfer interactions in metal complexes or supramolecular assemblies .
  • Comparative studies : Replace the carbaldehyde with methyl or carboxylate groups to quantify electronic effects via Hammett analysis or DFT calculations .

Advanced: What are the common pitfalls in interpreting biological activity data for this compound?

  • Aggregation artifacts : The compound’s low solubility in aqueous buffers may lead to false-positive inhibition in enzyme assays. Use DMSO controls and dynamic light scattering (DLS) to confirm monomeric state .
  • Metabolic instability : The aldehyde group is prone to oxidation or Schiff base formation in vivo. Stabilize via prodrug strategies (e.g., acetal protection) during in vitro assays .

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